((Chloromethyl)phenylethyl)trichlorosilane
CAS No.:
Cat. No.: VC18827238
Molecular Formula: C9H10Cl4Si
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10Cl4Si |
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Molecular Weight | 288.1 g/mol |
IUPAC Name | trichloro-(3-chloro-2-phenylpropyl)silane |
Standard InChI | InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Standard InChI Key | CPYKRKMVWIPNFZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of ((chloromethyl)phenylethyl)trichlorosilane is C₉H₁₀Cl₄Si, with a molecular weight of 288.1 g/mol . Its IUPAC name, trichloro-(3-chloro-2-phenylpropyl)silane, reflects the arrangement of substituents: a trichlorosilyl group bonded to a propyl chain containing a chloromethyl branch and a phenyl ring at the second carbon . Alternative synonyms include:
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Chloromethyl-phenylethyltrichlorosilane
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SCHEMBL2101611
Structural Representation
The compound’s SMILES notation, C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl
, delineates its connectivity: a benzene ring (C6H5) attached to a central carbon atom, which is further bonded to a chloromethyl group (-CH2Cl) and a trichlorosilyl (-SiCl3) moiety . The 3D conformational analysis reveals a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5° .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀Cl₄Si | |
Molecular Weight | 288.1 g/mol | |
InChI Key | CPYKRKMVWIPNFZ-UHFFFAOYSA-N | |
SMILES | C1=CC=C(C=C1)C(CSi(Cl)Cl)CCl |
Synthesis and Industrial Production
Liquid-Phase Chlorination Methodology
A patented method (CN104558003A) describes the synthesis of analogous chloromethyltrichlorosilanes via liquid-phase chlorination of methyltrichlorosilane (CH₃SiCl₃) using a dual catalyst system of benzoyl peroxide (BPO) and ferric chloride (FeCl₃) . Although the patent focuses on chloromethyltrichlorosilane, the methodology is adaptable to ((chloromethyl)phenylethyl)trichlorosilane by substituting the starting material with phenylethyltrichlorosilane.
Reaction Conditions:
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Temperature: 55–65°C (chlorination phase), rising to 70–80°C during reflux .
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Chlorine Flow Rate: 0.15–0.35 L/min, optimized to achieve 70–80% substrate conversion .
Process Optimization and Yield
The patent reports ≥95% selectivity toward monochlorinated products, with poly-chlorinated byproducts limited to <5% . Post-reaction distillation at 117–119°C yields high-purity (>99%) product, as verified by gas chromatography .
Table 2: Synthesis Parameters and Outcomes
Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
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Chlorine Flow (L/min) | 0.15 | 0.25 | 0.35 |
Reaction Time (h) | 1.0 | 1.5 | 2.5 |
Yield (%) | 80 | 80 | 68 |
Byproduct Content (%) | <5 | <5 | <5 |
Physicochemical Properties and Reactivity
Thermal Stability and Decomposition
The compound’s stability is influenced by its chlorinated structure. Above 80°C, thermal decomposition may occur, releasing hydrogen chloride (HCl) and forming cross-linked siloxanes . This behavior necessitates controlled storage conditions (<25°C, inert atmosphere) .
Hydrolytic Sensitivity
The trichlorosilyl group undergoes rapid hydrolysis in the presence of moisture:
This reaction is exploited in surface modification applications, where the silane forms stable bonds with hydroxylated substrates (e.g., glass, metals) .
Industrial and Research Applications
Surface Functionalization Agent
The compound’s dual functionality (chlorine and silane) enables its use as a coupling agent in:
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Polymer composites: Enhances interfacial adhesion between organic matrices and inorganic fillers.
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Nanoparticle coatings: Anchors functional groups onto silica or metal oxide nanoparticles .
Intermediate in Organic Synthesis
Recent Advancements and Future Directions
The 2015 patent (CN104558003A) highlights ongoing efforts to optimize chlorosilane synthesis for industrial scalability . Future research may explore:
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